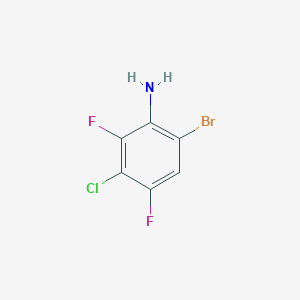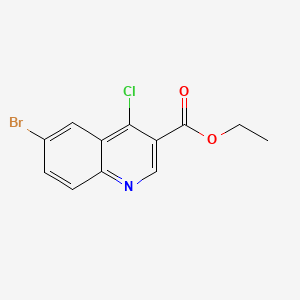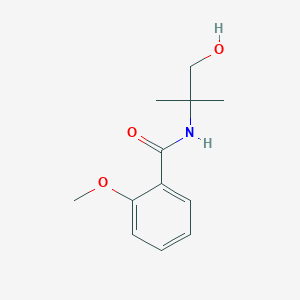
6-Bromo-3-chloro-2,4-difluoroaniline
Übersicht
Beschreibung
The compound 6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related halogenated anilines and pyridines have been investigated, which can offer insights into the properties and reactivity of 6-Bromo-3-chloro-2,4-difluoroaniline.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can often involve multi-step reactions, including halogenation, Sandmeyer reactions, and Grignard reactions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimized for yield and purity . While the synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, revealing monoclinic crystals with classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Halogenated anilines can undergo various chemical reactions, including epoxidation, which can lead to cleavage of the carbon skeleton and formation of by-products like polyfluorocarboxylic acid sodium salts . Additionally, heat-induced reactions of halogenated indanes with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These studies suggest that 6-Bromo-3-chloro-2,4-difluoroaniline could also participate in similar reactions, depending on the conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be influenced by their molecular structure. Quantum mechanical calculations, such as those performed on tetrafluoropyridines, can provide information on molecular stability, bond strength, and charge transfer, as well as thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy . NMR spectroscopy is another powerful tool used to investigate the properties of halogenated compounds, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 . These techniques could be applied to 6-Bromo-3-chloro-2,4-difluoroaniline to gain a comprehensive understanding of its properties.
Wissenschaftliche Forschungsanwendungen
-
Quantum Chemical Calculations and Spectroscopic Properties
- Field: Quantum Chemistry
- Application: The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed .
- Method: Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed .
- Results: The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .
-
Hole-Transporting Material in Perovskite Solar Cells and OLEDs
- Field: Material Science
- Application: A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .
- Method: The compound is synthesized from 4-bromo-2,6-difluoroaniline .
- Results: The synthesized compound is used as a hole-transporting material, improving the efficiency of perovskite solar cells and OLEDs .
-
Fluorogenic Derivatizating Reagent for the Determination of Aminothiols
- Field: Analytical Chemistry
- Application: 4-Bromo-2,6-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .
- Method: The compound is synthesized from 4-Bromo-2,6-difluoroaniline .
- Results: The synthesized compound is used as a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .
-
Synthesis of Active Pharmaceutical Intermediate
-
Synthesis of Herbicidal Compound
-
Synthesis of Substituted Phenylthiomorpholine Dioxide
-
Synthesis of Active Pharmaceutical Intermediate
-
Synthesis of Herbicidal Compound
-
Synthesis of Substituted Phenylthiomorpholine Dioxide
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBCJHYBMSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378309 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2,4-difluoroaniline | |
CAS RN |
201849-12-9 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)


![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)
![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)



